molecular formula C17H12BrFN4OS B308592 10-BROMO-6-(4-FLUOROPHENYL)-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE

10-BROMO-6-(4-FLUOROPHENYL)-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE

Cat. No.: B308592
M. Wt: 419.3 g/mol
InChI Key: BADOSQDOGRIXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-BROMO-6-(4-FLUOROPHENYL)-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex heterocyclic compound that features a unique combination of bromine, fluorine, and sulfur atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-BROMO-6-(4-FLUOROPHENYL)-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazino-benzoxazepine core, followed by the introduction of the bromine and fluorine substituents. The final step involves the addition of the methylsulfide group.

    Formation of the Triazino-Benzoxazepine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted anilines and isocyanates under controlled conditions.

    Bromination and Fluorination:

    Addition of Methylsulfide Group: The final step involves the reaction of the intermediate compound with a methylsulfide reagent under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

10-BROMO-6-(4-FLUOROPHENYL)-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-brominated products.

    Substitution: Substituted derivatives with nucleophiles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 10-BROMO-6-(4-FLUOROPHENYL)-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-ylmethylsulfide: Lacks the bromine atom.

    10-Bromo-6-(4-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-ylmethylsulfide: Contains a chlorine atom instead of a fluorine atom.

Uniqueness

The presence of both bromine and fluorine atoms in 10-BROMO-6-(4-FLUOROPHENYL)-3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE makes it unique compared to its analogs. These substituents can significantly influence the compound’s reactivity, biological activity, and physicochemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H12BrFN4OS

Molecular Weight

419.3 g/mol

IUPAC Name

10-bromo-6-(4-fluorophenyl)-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C17H12BrFN4OS/c1-25-17-21-16-14(22-23-17)12-8-10(18)4-7-13(12)20-15(24-16)9-2-5-11(19)6-3-9/h2-8,15,20H,1H3

InChI Key

BADOSQDOGRIXCV-UHFFFAOYSA-N

SMILES

CSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=C(C=C4)F)N=N1

Canonical SMILES

CSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=C(C=C4)F)N=N1

Origin of Product

United States

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